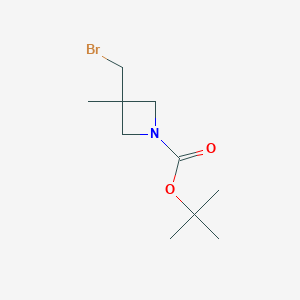

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQVICNBUVBHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136887 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-52-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways for 3,3-Disubstituted Azetidine Building Blocks: An In-Depth Technical Guide

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 14. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of N-Boc-3-(bromomethyl)-3-methylazetidine

An In-depth Technical Guide to N-Boc-3-(bromomethyl)-3-methylazetidine

Executive Summary

N-Boc-3-(bromomethyl)-3-methylazetidine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features—a strained four-membered azetidine ring, a reactive bromomethyl group, and a stable Boc-protecting group—make it a versatile synthon for introducing the 3-methylazetidine motif into complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, key synthetic applications, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction to a Key Synthetic Building Block

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and enhanced metabolic stability when incorporated into drug candidates.[1] The gem-dimethyl substitution on the 3-position can further impose specific conformational constraints, which can be crucial for optimizing ligand-receptor interactions.

N-Boc-3-(bromomethyl)-3-methylazetidine serves as a critical starting material for accessing this valuable motif. The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen, ensuring its stability through a wide range of reaction conditions while allowing for straightforward deprotection under acidic conditions.[2][3] The primary alkyl bromide functionality offers a reliable handle for nucleophilic substitution reactions, enabling the covalent linkage of the azetidine core to various substrates.[4]

Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development.

General and Structural Information

The key identifiers and structural details for N-Boc-3-(bromomethyl)-3-methylazetidine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate | [5] |

| CAS Number | 1408075-52-4 | [5] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [5] |

| Molecular Weight | 264.16 g/mol | [5] |

| Canonical SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)CBr | N/A |

Physical Properties

The observed and predicted physical characteristics are presented here. Experimental values for properties such as melting and boiling points are not widely reported and should be determined empirically.

| Property | Value | Source(s) |

| Appearance | White to off-white solid or oil | General knowledge |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

Spectral Data Interpretation

While specific spectra are dependent on experimental conditions, the expected ¹H NMR and ¹³C NMR spectral features can be predicted from the molecule's structure.

-

¹H NMR: The spectrum would feature a characteristic singlet at approximately 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group. The protons of the azetidine ring would appear as multiplets in the 3.0-4.0 ppm region. The methyl group at the 3-position would present as a singlet around 1.2-1.5 ppm, while the bromomethyl (-CH₂Br) protons would be a distinct singlet further downfield, typically in the 3.4-3.7 ppm range.

-

¹³C NMR: Key signals would include the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the azetidine ring carbons (~50-60 ppm), the methyl carbon (~20-25 ppm), and the bromomethyl carbon (~35-45 ppm).

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-Boc-3-(bromomethyl)-3-methylazetidine is primarily driven by the reactivity of its bromomethyl group and the lability of the Boc protecting group.

Reactivity Profile

The molecule's reactivity is dominated by two key sites:

-

The C-Br Bond: The primary alkyl bromide is an excellent electrophile, highly susceptible to Sₙ2 (nucleophilic substitution) reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction is the cornerstone of its utility as a synthetic building block.

-

The N-Boc Group: The Boc protecting group is stable to most nucleophilic and basic conditions but can be efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] This orthogonality makes it an ideal protecting group for multi-step syntheses.

Key Synthetic Transformations

The primary application of this reagent is to introduce the 3-methylazetidine moiety via nucleophilic substitution.

Caption: General workflow for Sₙ2 substitution reactions.

Exemplary Protocol: N-Alkylation of an Aniline Derivative

This protocol details a representative procedure for the reaction of N-Boc-3-(bromomethyl)-3-methylazetidine with a substituted aniline.[3] The causality behind the choice of reagents is critical: potassium carbonate is a mild inorganic base sufficient to deprotonate the aniline nucleophile without promoting side reactions, while acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.

Materials:

-

N-Boc-3-(bromomethyl)-3-methylazetidine (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN)

Procedure:

-

To a round-bottom flask, add the substituted aniline, potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of N-Boc-3-(bromomethyl)-3-methylazetidine in acetonitrile to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring.

Caption: Standard workflow for Boc group deprotection.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for cleaving the Boc group.[2] TFA is a strong acid that protonates the carbonyl oxygen of the carbamate, initiating a cascade that releases the free amine, isobutylene, and carbon dioxide.

Materials:

-

N-Boc protected azetidine derivative

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Dissolve the N-Boc protected azetidine in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v) to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Safety and Handling

Proper handling of N-Boc-3-(bromomethyl)-3-methylazetidine is crucial to ensure laboratory safety. The hazard profile is similar to other alkylating agents and Boc-protected heterocycles.

Hazard Identification

Based on data for structurally related compounds, N-Boc-3-(bromomethyl)-3-methylazetidine should be handled as a hazardous substance.[6][7]

Recommended Handling and Storage

Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

Conclusion

N-Boc-3-(bromomethyl)-3-methylazetidine is a valuable and versatile building block for medicinal and materials chemistry. Its well-defined reactivity allows for the controlled and efficient incorporation of the 3-methyl-azetidine scaffold into target molecules. A comprehensive understanding of its physical properties, chemical behavior, and safety requirements, as detailed in this guide, is paramount for its successful application in research and development.

References

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

-

ResearchGate. Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks | Request PDF. [Link]

-

PubChemLite. 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2). [Link]

-

Autech Industry Co.,Limited. This compound. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. H57492.ME [thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 3-(Bromomethyl)-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel azetidine derivative, tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate. As a valuable building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. This document presents a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and peak multiplicity explanations. The causality behind experimental choices in NMR data acquisition and the principles of spectral interpretation are discussed to provide a field-proven perspective. This guide is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of substituted azetidine scaffolds.

Introduction: The Significance of Azetidines and NMR in Drug Discovery

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents, offering improved metabolic stability, and target-binding affinity. The specific compound of interest, this compound, incorporates a reactive bromomethyl group, making it a versatile intermediate for further chemical elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in pharmaceutical research and development.[1][2] It provides detailed information about molecular structure, conformation, and dynamics at the atomic level. For novel compounds like this compound, NMR is crucial for unambiguous structure elucidation, purity assessment, and monitoring of chemical transformations.[3] This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its use in synthetic and medicinal chemistry programs.

Predicted NMR Spectral Data

Due to the novelty of this specific molecule, publicly available experimental spectra are not readily accessible. However, based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be generated. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at room temperature.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-2' (CH₂) | 3.8 - 4.2 | d | ~10 | 2H |

| H-4, H-4' (CH₂) | 3.6 - 4.0 | d | ~10 | 2H |

| CH₂Br | 3.5 - 3.7 | s | - | 2H |

| CH₃ | 1.5 - 1.7 | s | - | 3H |

| C(CH₃)₃ (t-Bu) | 1.4 - 1.6 | s | - | 9H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | 155 - 157 |

| C (CH₃)₃ (Boc) | 79 - 81 |

| C-2, C-4 (CH₂) | 55 - 60 |

| C-3 (quaternary) | 35 - 40 |

| C H₂Br | 38 - 43 |

| C H₃ | 20 - 25 |

| C(C H₃)₃ (t-Bu) | 28 - 30 |

In-Depth Spectral Interpretation

A thorough analysis of the predicted spectral data provides a clear structural elucidation of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

-

tert-Butyl Group (1.4 - 1.6 ppm): A sharp singlet with an integration of nine protons is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group. Its upfield chemical shift is expected for protons on an sp³ hybridized carbon.

-

Azetidine Ring Protons (H-2, H-4; 3.6 - 4.2 ppm): The two sets of methylene protons on the azetidine ring (at positions 2 and 4) are diastereotopic. This is due to the chiral center at C3, even though the compound is achiral overall. Consequently, they are expected to appear as two distinct doublets. The geminal coupling between these protons would lead to this splitting pattern. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

-

Bromomethyl Protons (CH₂Br; 3.5 - 3.7 ppm): The methylene protons of the bromomethyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the strong deshielding effect of the electronegative bromine atom.

-

Methyl Protons (CH₃; 1.5 - 1.7 ppm): The protons of the methyl group at the C3 position will appear as a singlet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbon (155 - 157 ppm): The carbonyl carbon of the Boc group is the most downfield signal, which is typical for carbamate carbonyls.

-

Quaternary Carbon of Boc Group (79 - 81 ppm): The quaternary carbon of the tert-butyl group appears in the expected region for an sp³ carbon attached to an oxygen atom.

-

Azetidine Ring Carbons (C-2, C-4; 55 - 60 ppm): The two methylene carbons of the azetidine ring are chemically non-equivalent and are expected to have similar but distinct chemical shifts. Their downfield position is due to the adjacent nitrogen atom.

-

Quaternary Carbon (C-3; 35 - 40 ppm): The quaternary carbon at the 3-position of the azetidine ring is shifted downfield due to the substitution with a methyl and a bromomethyl group.

-

Bromomethyl Carbon (38 - 43 ppm): The carbon of the bromomethyl group is significantly deshielded by the attached bromine atom.

-

Methyl Carbon (20 - 25 ppm): The methyl carbon at C3 appears in the typical upfield region for an sp³ hybridized carbon.

-

tert-Butyl Carbons (28 - 30 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneity and peak broadening.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Conclusion

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. By combining theoretical knowledge with data from analogous structures, a reliable and detailed interpretation of the compound's NMR spectroscopic signature has been presented. The provided experimental protocols offer a validated framework for obtaining high-quality data. This guide serves as a critical resource for researchers in drug discovery and development, facilitating the confident identification and utilization of this important synthetic building block.

References

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

-

Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules, 25(24), 5885. [Link]

Sources

The Azetidine Scaffold: A Technical Guide to Its Ascendancy in Modern Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational rigidity, sp³-rich character, and inherent ring strain bestow favorable physicochemical and pharmacokinetic properties upon parent molecules, including enhanced metabolic stability, improved solubility, and novel three-dimensional exit vectors for molecular design.[1][2] This in-depth technical guide provides a comprehensive analysis of the discovery, synthesis, and profound significance of substituted azetidines. We will navigate through the evolution of synthetic methodologies, from classical cyclizations to cutting-edge catalytic strategies, and explore the rationale behind their application. Furthermore, this guide will illuminate the role of the azetidine motif as a powerful bioisostere and showcase its successful incorporation into a growing number of FDA-approved therapeutics.[1][3] Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to harness the full potential of this privileged scaffold.

The Rise of a Strained Scaffold: A Historical Perspective

The journey of the azetidine ring began in 1888 with its first synthesis by Gabriel and Weiner.[4] For many years, the inherent ring strain of approximately 25.4 kcal/mol made it a challenging synthetic target, often relegating it to academic interest.[5][6] A significant turning point was the discovery of the naturally occurring L-azetidine-2-carboxylic acid in 1955, which hinted at the biological relevance of this scaffold.[4] However, it was the relentless pursuit of novel chemical matter in drug discovery that truly catalyzed the "renaissance" of azetidine chemistry.[7] Medicinal chemists recognized that the strained ring system was not a liability but an asset, offering a unique geometric constraint that could enhance binding affinity and selectivity for biological targets.[4][8] This realization spurred the development of robust synthetic methods, transforming azetidines into readily accessible and highly sought-after building blocks.

Mastering the Strain: Modern Synthetic Methodologies

The construction and functionalization of the azetidine ring have been the subject of extensive research, leading to a diverse array of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Intramolecular Cyclization: The Foundational Approach

The most direct route to the azetidine core is through intramolecular bond formation, typically a C-N bond, from a functionalized acyclic precursor.[9]

-

Cyclization of γ-Amino Alcohols and Halides: This classical method involves the intramolecular nucleophilic substitution of a leaving group (e.g., halide, tosylate) on a γ-carbon by an amino group. While conceptually simple, these reactions can be hampered by competitive elimination reactions and the high activation energy associated with forming a four-membered ring.[9] The Couty azetidine synthesis, which employs the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols, is a widely adopted and effective variation of this approach.[4]

[2+2] Cycloadditions: A Direct Path to the Core

[2+2] cycloaddition reactions provide an elegant and atom-economical route to the azetidine skeleton.

-

The Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene has emerged as a powerful tool for constructing functionalized azetidines.[3][4] Historically, the reaction was often limited by the tendency of photoexcited acyclic imines to isomerize.[10] However, recent breakthroughs, particularly the use of visible-light photocatalysis with oxime esters as imine precursors, have dramatically expanded the scope and utility of this reaction.[5][10][11] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.[11]

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction [11]

-

Step 1: Reaction Setup: In a vial, combine the oxime (1.0 equiv.), alkene (2.0 equiv.), and an iridium photocatalyst such as fac-[Ir(dFppy)₃] (0.5-1 mol%).

-

Step 2: Degassing and Irradiation: Dissolve the components in a suitable solvent (e.g., acetonitrile) and degas the mixture. Irradiate the reaction with blue LEDs at room temperature.

-

Step 3: Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to afford the desired azetidine.

Ring Expansions and Contractions: Harnessing Strain

The inherent strain in small rings can be strategically utilized to synthesize azetidines.

-

Ring Expansion of Aziridines: A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines.[12]

-

Ring Contraction of Pyrrolidinones: A nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones provides access to α-carbonylated N-sulfonylazetidines.[12]

Palladium-Catalyzed C(sp³)–H Amination: A Modern Approach

A significant advancement in azetidine synthesis is the use of palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[5][13] This strategy allows for the direct formation of the C-N bond, constructing the azetidine ring with high regioselectivity. The use of a directing group, such as a picolinamide, is often essential to guide the C-H activation to the desired position.[12][13]

Workflow: Pd-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

Caption: Bioisosteric role of the azetidine scaffold.

Impact on Pharmacokinetics

The unique properties of azetidines often translate to a superior pharmacokinetic profile:

-

Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic amines. [1][2]* Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability. [1][2]* Reduced Lipophilicity: Azetidines generally have a lower logP compared to their five- and six-membered counterparts, which can be advantageous for reducing off-target effects and improving drug-like properties. [2]

Substituted Azetidines in Approved Therapeutics

The theoretical advantages of the azetidine scaffold are validated by its presence in several FDA-approved drugs across various therapeutic areas. [1][3]This demonstrates the real-world impact and success of incorporating this motif in drug design.

| Drug | Therapeutic Area | Role of the Azetidine Moiety |

| Baricitinib | Rheumatoid Arthritis | The azetidine ring is crucial for the compound's selectivity and pharmacokinetic profile. [1][3] |

| Cobimetinib | Melanoma | The 3,3-dimethylazetidine moiety enhances metabolic stability and provides optimal orientation for target binding. [1][3][14] |

| Azelnidipine | Hypertension | As a calcium channel blocker, the azetidine component contributes to the drug's overall efficacy and safety profile. [3][8] |

| Sarolaner | Veterinary Antiparasitic | The azetidine ring is a key structural feature for its potent activity against fleas and ticks. [1][15] |

Future Outlook and Conclusion

The field of azetidine chemistry continues to evolve rapidly. The development of new catalytic methods for their stereoselective synthesis and late-stage functionalization will further expand their accessibility and application. [16]As drug discovery increasingly focuses on exploring three-dimensional chemical space, the demand for conformationally restricted scaffolds like azetidines is set to grow. [17]Their proven ability to enhance drug-like properties ensures that substituted azetidines will remain a privileged and indispensable tool in the arsenal of medicinal chemists. This guide has provided a comprehensive overview of the core principles and practical methodologies that underscore the discovery and significance of this remarkable heterocyclic scaffold.

References

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Jackson, E. L., & Holbrook, K. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Bach, T. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences. Available at: [Link]

-

Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

Alker, A., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. Available at: [Link]

-

Degennaro, L., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

-

Wegner, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

-

Chen, Y., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Available at: [Link]

-

Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

Antermite, D., et al. (2018). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zoller, J., & Ruider, S. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

-

Zoller, J., & Ruider, S. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. Available at: [Link]

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological activities of the azetidine moiety with a biological target. Retrieved from [Link]

-

Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. Available at: [Link]

-

Bach, T., et al. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Photochemical & Photobiological Sciences. Available at: [Link]

-

Barbu, B. (2024). Azetidines, assemble! C&EN Global Enterprise. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Azetidines - Enamine [enamine.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Azetidine synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Literature review on the preparation of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

An In-depth Technical Guide to the Preparation of tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique vectors for molecular exploration compared to more common saturated heterocycles.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a highly valuable, functionalized building block. We will delve into the critical transformations, explain the rationale behind methodological choices, and provide detailed, field-proven protocols suitable for researchers in drug discovery and process development.

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Core

Four-membered nitrogen-containing heterocycles, or azetidines, have garnered significant interest in drug discovery for their capacity to enhance metabolic stability, improve solubility, and provide rigid conformational constraints that can lead to higher binding affinity and selectivity.[1][3] While simple azetidines are valuable, the introduction of substituents at the 3-position creates stereochemically rich and versatile scaffolds.

The target of this guide, this compound, is a bifunctional building block of particular importance. The quaternary center at the C3 position introduces a spirocyclic-like rigidity, while the bromomethyl group serves as a versatile electrophilic handle for subsequent derivatization via nucleophilic substitution. This structure is an ideal intermediate for creating more complex molecules, including spirocyclic compounds and advanced linkers for technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5]

This document outlines a robust and reproducible synthetic pathway, beginning with the construction of the core alcohol and culminating in its targeted bromination.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound is most logically approached through a linear sequence that builds the core heterocycle first, followed by functional group manipulations.

The primary retrosynthetic disconnection points to the bromination of a primary alcohol, a standard and reliable transformation. This identifies tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate as the key immediate precursor. This precursor, in turn, is derived from the N-Boc protection of the parent amino alcohol, (3-methylazetidin-3-yl)methanol . The synthesis of this core azetidine structure represents the most significant challenge, often requiring specialized multi-step procedures to construct the strained four-membered ring.[6]

The overall forward synthetic workflow is visualized below.

Caption: Synthetic workflow for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step methodologies for the key transformations. The protocols are designed to be self-validating, with explanations for critical experimental choices.

Step 1: N-Boc Protection of (3-Methylazetidin-3-yl)methanol

Expertise & Experience: The first step involves the protection of the secondary amine of the azetidine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O). When starting with the hydrochloride salt of the amine, a base is required to neutralize the HCl and liberate the free amine for reaction. A common choice is triethylamine (NEt₃) or an inorganic base like sodium bicarbonate in a biphasic system. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

-

Reagent Setup: To a round-bottom flask charged with (3-methylazetidin-3-yl)methanol hydrochloride (1.0 eq), add dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a clear oil or solid and can be purified further by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

Step 2: Bromination of the Primary Alcohol via Appel Reaction

Expertise & Experience: The conversion of the primary alcohol in the key precursor to the corresponding bromide is the final and critical step. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a highly reliable and mild method for this transformation. The reaction proceeds via an Sₙ2 mechanism, which minimizes the risk of rearrangement, a potential concern with strained ring systems. The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes complicate purification. Performing the reaction at 0 °C helps to control the reaction rate and minimize side products.

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: Dissolve tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution. Once dissolved, add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

-

Purification: Add a non-polar solvent like diethyl ether or hexanes to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct has limited solubility and will precipitate. Filter off the solid TPPO. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure title compound.

Summary of Synthetic Parameters

For ease of comparison and planning, the key parameters for the synthetic sequence are summarized below.

| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Purification Method |

| 1 | N-Boc Protection | Boc₂O, NEt₃ | DCM | 0 °C to RT | 85-95% | Column Chromatography |

| 2 | Bromination | CBr₄, PPh₃ | DCM | 0 °C | 70-85% | Precipitation & Column Chromatography |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful protection of the core amino alcohol followed by a reliable bromination. The protocols described herein utilize standard, well-understood chemical transformations—N-Boc protection and the Appel reaction—to provide a robust and scalable route to this valuable building block. By understanding the rationale behind reagent choice and reaction conditions, researchers can confidently prepare this intermediate for application in diverse drug discovery programs, from the construction of novel spirocycles to the development of next-generation therapeutics.

References

- (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7 - Benchchem.

- Application of 3-(Bromomethyl)azetidine in Solid-Phase Synthesis - Benchchem.

- One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols - Benchchem.

- The Role of 3-(Bromomethyl)azetidine Derivatives in the Synthesis of Spirocyclic Compounds: Applications and Protocols - Benchchem.

- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | PROTAC Linker | MedChemExpress.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Safety, handling, and storage guidelines for brominated azetidine compounds

An In-depth Technical Guide to the Safe Handling, and Storage of Brominated Azetidine Compounds

Introduction: The Double-Edged Sword of Brominated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are prized scaffolds in medicinal chemistry and drug development.[1] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a unique combination of stability for handling and tunable reactivity for synthetic applications.[2][3] This has led to their incorporation into numerous bioactive molecules, including antihypertensives and kinase inhibitors.[2][4]

The introduction of a bromine atom onto the azetidine scaffold—creating brominated azetidine compounds—further enhances their utility as versatile synthetic intermediates. However, this functionalization introduces a new set of safety and handling challenges. The bromine atom can act as a good leaving group, increasing the compound's reactivity, and brings with it the inherent hazards associated with organobromine compounds, including potential toxicity and corrosivity.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of brominated azetidine compounds. By understanding the underlying chemical principles and adhering to rigorous safety protocols, the synthetic potential of these valuable molecules can be harnessed while minimizing risk to personnel and the environment.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. Brominated azetidines, while diverse in their specific structures, share a common hazard profile derived from the azetidine ring and the bromine substituent.

Inherent Chemical Hazards

-

Reactivity: The azetidine ring is strained (approx. 25.4 kcal/mol) and susceptible to nucleophilic ring-opening reactions.[2][7] This reactivity can be a desired trait in synthesis but poses a risk if uncontrolled.

-

Corrosivity and Irritation: The parent azetidine is classified as causing severe skin burns and eye damage (H314).[8][9][10] Brominated analogues, such as 3-(Bromomethyl)azetidine, are known irritants.[5] Bromine itself is highly corrosive.[6][11] Therefore, it must be assumed that all brominated azetidine compounds are, at a minimum, irritants and potentially corrosive to skin, eyes, and the respiratory tract.

-

Toxicity: While specific toxicological data for every brominated azetidine is not available, the parent class of heterocyclic amines and other brominated organic compounds warrant caution. Some heterocyclic amines are considered carcinogenic, and various brominated flame retardants have been linked to endocrine disruption and neurobehavioral disorders.[12][13][14][15] Inhalation, ingestion, and dermal absorption are all potential routes of exposure.

-

Flammability: Azetidine is a highly flammable liquid and vapor (H225).[8][9][10] While bromination may alter the flammability, these compounds should be handled away from ignition sources.

A summary of the likely GHS classifications is presented below.

| Hazard Class | GHS Hazard Code | Description | Primary Reference Compounds |

| Flammable Liquids | H225 | Highly flammable liquid and vapour | Azetidine[8][10] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | Azetidine[9][10], Azetidine-3-carboxylic acid[16] |

| Serious Eye Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Azetidine[9], Azetidine-3-carboxylic acid[16] |

| Acute Toxicity | H302 | Harmful if swallowed | Azetidine[8], Azetidine-3-carboxylic acid[16] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Azetidine-3-carboxylic acid[16] |

The Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving these compounds is initiated. This is not a one-time event but a continuous cycle of evaluation and refinement.

Caption: A cyclical workflow for proactive laboratory risk assessment.

Section 2: Safe Handling Protocols and Personal Protection

Strict adherence to established handling protocols is non-negotiable. The following guidelines represent the minimum standard for working with brominated azetidine compounds.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of brominated azetidine compounds—including weighing, transfers, and reactions—must be conducted inside a certified chemical fume hood.[6][17] This is critical to prevent the inhalation of potentially toxic and irritating vapors or dusts. The sash should be kept as low as possible.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[18][19]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][17]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are crucial to prevent personal exposure.

| Protection Type | Specific Recommendation | Rationale |

| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Provides protection against incidental splashes. For prolonged contact or handling of concentrated solutions, consult the manufacturer's compatibility chart.[17][20] |

| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors.[6][18][20] |

| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from contamination.[6][17][20] |

| Respiratory | (If Required) NIOSH-Approved Respirator | Required only when engineering controls are insufficient or during a large spill cleanup. Use must be part of a formal respiratory protection program.[6][8] |

| Footwear | Closed-Toe Shoes | Prevents exposure from spills and protects against physical hazards.[20] |

Experimental Workflow and Standard Operating Procedures (SOPs)

A disciplined workflow minimizes the potential for error and exposure.

Caption: A systematic workflow for safely handling hazardous chemicals.

Protocol for Weighing a Solid Brominated Azetidine Compound:

-

Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on the analytical balance.

-

Don PPE: Ensure all required PPE is worn correctly.

-

Transfer: Carefully transfer an approximate amount of the solid from the stock container to the weigh boat using a clean spatula. Keep the stock container opening pointed away from you, towards the back of the hood.

-

Seal: Immediately and securely close the primary stock container.

-

Measure: Record the weight.

-

Cleanup: Carefully clean the spatula and any minor dust with a solvent-dampened wipe. Dispose of the wipe in the appropriate halogenated waste stream.

Section 3: Chemical Storage and Segregation

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for reactive or corrosive chemicals.[8][9][21]

-

Temperature: Many azetidine derivatives are stored at 2-8°C to ensure stability.[21] Always follow the supplier's specific recommendation.

-

Container: Keep containers tightly sealed to prevent exposure to moisture and air.[8][9] Opened containers must be carefully resealed and stored upright.[6][22]

Incompatibility and Segregation

Preventing accidental contact with incompatible materials is a critical safety control.

| Material Class | Compatibility | Reasoning & Examples |

| Strong Oxidizing Agents | INCOMPATIBLE | Azetidines are amines and can react violently with oxidizers. Bromine itself is a strong oxidizer.[6][9][23] Examples: Nitric acid, perchlorates, permanganates. |

| Strong Acids | INCOMPATIBLE | Can cause vigorous, exothermic acid-base reactions. |

| Reducing Agents | INCOMPATIBLE | Brominated compounds can react with strong reducing agents.[22] Examples: Sodium borohydride, lithium aluminum hydride. |

| Combustible Materials | SEGREGATE | Azetidine is flammable; store away from organic materials that could fuel a fire.[6] |

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][19] Seek immediate medical attention.[8]

-

Eye Contact: Immediately hold eyelids open and flush with water for at least 15 minutes.[8][9] Remove contact lenses if possible. Seek immediate medical attention.[19]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][21] Seek immediate medical attention.

Spill Response

The response to a spill depends entirely on its scale and the level of personnel training.

Caption: A decision tree for responding to a chemical spill.

For small spills, trained personnel can use an inert absorbent material (like vermiculite or sand) to contain and collect the material.[8] Do not use combustible absorbents. The collected waste must be placed in a sealed container for hazardous waste disposal.[22]

Section 5: Waste Disposal

Brominated azetidine compounds are classified as halogenated organic waste and must be disposed of accordingly.

-

Segregation: Never mix halogenated waste with non-halogenated organic waste.[20]

-

Container: Use a designated, clearly labeled, and sealed waste container.[20][22]

-

Disposal: The container must be handled by trained hazardous waste disposal personnel in accordance with institutional and local regulations.[20][24] Under no circumstances should these chemicals be poured down the drain.[20]

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

- Azetidine Safety D

- Safety D

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Reactions of Azetidines. Ambeed.com.

- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine. Benchchem.

- Bromine Safety & Standard Oper

- 2',3'-Dihydrospiro[azetidine-2,1'-indene] Safety D

- Azetidine | C3H7N | CID 10422. PubChem - NIH.

- Bromin

- Bromine: incident management. GOV.UK.

- LCSS: BROMINE.

- Azetidine-3-carboxylic acid-SDS. MedChemExpress.

- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.

- Safe Handing & Disposal of Organic Substances. Science Ready.

- BROMINE - CAMEO Chemicals. NOAA.

- Azetidine synthesis. Organic Chemistry Portal.

- Heterocyclic Amines (Selected) - 15th Report on Carcinogens. NCBI Bookshelf.

- Standard Operating Procedure for Bromine.

- Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.

- Azetidine 98 503-29-7. Sigma-Aldrich.

- Bromine w

- Health consequences of exposure to brominated flame retardants: a system

- Safety Data Sheet Boc-D-Azetidine-2-carboxylic acid. Apexbio.

- What to do in a chemical emergency. GOV.UK.

- Brominated Flame Retardants – A Question of Safety.

- Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine. Benchchem.

- Azetidine - Safety D

- Azetidines of pharmacological interest. PubMed.

- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

- Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).

- Recent progress in synthesis of 3-functionalized azetidines.

- Permissible Exposure Limits – OSHA Annotated Table Z-1.

- Hydrazine. Wikipedia.

- 2021 - Code of Practice. Health and Safety Authority.

- BROMINE FACT SHEET. NC DPH: Epidemiology.

- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Azetidine. Wikipedia.

- Azetidines. Enamine.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemos.de [chemos.de]

- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. Heterocyclic Amines (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dollycorporation.com [dollycorporation.com]

- 19. aksci.com [aksci.com]

- 20. scienceready.com.au [scienceready.com.au]

- 21. chemicalbook.com [chemicalbook.com]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 23. LCSS: BROMINE [web.stanford.edu]

- 24. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

Commercial availability and suppliers of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

A Core Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, commercial availability, applications, and handling protocols, offering field-proven insights for its effective use in the laboratory.

Introduction: The Significance of the Azetidine Scaffold

This compound (CAS: 1408075-52-4) is a specialized chemical reagent that has gained prominence in medicinal chemistry. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.[1] The azetidine motif is highly valued in drug design for its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character can impart improved metabolic stability, solubility, and binding affinity to drug candidates.[1]

This particular compound is a bifunctional reagent:

-

The Boc (tert-butoxycarbonyl) group serves as a protecting group for the azetidine nitrogen, allowing for controlled, sequential reactions.

-

The bromomethyl group is a versatile electrophilic handle, enabling covalent attachment to various nucleophiles.

-

The gem-dimethyl group at the 3-position provides steric bulk, which can be used to fine-tune the conformation and properties of the final molecule.

Its primary application is as a sophisticated linker or building block in the synthesis of complex bioactive molecules, most notably in the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical and Physical Properties

Understanding the fundamental properties of this reagent is crucial for its successful application in synthesis, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 1408075-52-4 | [3][4][5][6] |

| Molecular Formula | C10H18BrNO2 | [3][6] |

| Molecular Weight | 264.16 g/mol | [6] |

| Physical State | Colorless to Light yellow clear liquid | |

| Flash Point | 127 °C | |

| Storage Temperature | Refrigerated (0-10°C), Sealed in dry, 2-8°C | |

| Handling Notes | Air and heat sensitive; Store under inert gas |

Commercial Availability and Suppliers

This reagent is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Purity/Analysis Method | Available Quantities | Synonyms |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 100MG | 1-Boc-3-bromomethyl-3-methylazetidine |

| BLDpharm | - | - | - |

| Echemi (SUZHOU ARTK MEDCHEM) | - | - | 1,1-Dimethylethyl 3-(bromomethyl)-3-methyl-1-azetidinecarboxylate |

| Various Online Catalogs | - | - | - |

Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Synthesis and Reactivity Insights

The synthesis of 3-substituted azetidines often involves multi-step sequences starting from more common precursors. While the specific proprietary synthesis of this compound is not detailed in public literature, a general understanding can be derived from related syntheses. For instance, the synthesis of the key intermediate tert-butyl 3-oxoazetidine-1-carboxylate often starts from 1-benzylazetidin-3-ol, which undergoes debenzylation followed by oxidation.[7] This oxo-intermediate can then be further functionalized.

The reactivity of this compound is dominated by the bromomethyl group. It is an excellent substrate for SN2 (nucleophilic substitution) reactions. Common nucleophiles like amines, thiols, and alcohols can readily displace the bromide, forming a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. This reactivity is the cornerstone of its utility as a linker.

Caption: A generalized synthetic workflow for 3-substituted azetidines.

Application in PROTAC Drug Development

The most significant application of this building block is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8][9]

A PROTAC molecule consists of three parts:

-

A "warhead" that binds to the target protein (POI).

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).[10][11]

-

A linker that connects the two.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and for the overall drug-like properties of the molecule.[8] The azetidine ring provided by this reagent offers a rigid, sp³-rich scaffold that can improve solubility and metabolic stability compared to more common aliphatic or PEG-based linkers.

Caption: Role of the azetidine linker in a PROTAC ternary complex.

Safe Handling, Storage, and Disposal

As a reactive alkyl bromide, this compound requires careful handling to ensure laboratory safety and maintain its chemical integrity.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]

-

Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

-

Safe Handling: Avoid inhalation, and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep refrigerated at the recommended temperature (typically 2-8°C) to prevent degradation.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[12] Prevent entry into waterways.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Experimental Protocol: A Typical N-Alkylation Reaction

This protocol describes a general procedure for coupling the azetidine building block with a primary or secondary amine, a common step in PROTAC synthesis.

Objective: To synthesize a Boc-protected azetidine-linked amine.

Materials:

-

This compound (1.0 eq)

-

Substrate amine (R¹R²NH) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

-

Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the substrate amine (1.1 eq) and anhydrous solvent (e.g., DMF).

-

Add Base: Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The choice of a non-nucleophilic organic base like DIPEA is to prevent it from competing with the substrate amine.

-

Add Alkylating Agent: Add this compound (1.0 eq) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its unique structural features, particularly the rigid azetidine core, make it an enabling tool for developing next-generation therapeutics, especially in the field of targeted protein degradation. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the synthesis of novel and complex drug candidates.

References

-

Chemexper. This compound. [Link]

-

ChemBest. This compound. [Link]

-

Ci, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]

-

Manford, G. G., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

-

Schiemer, J., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

-

ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. 1408075-52-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. This compound - CAS:1408075-52-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Introduction: The Strategic Value of the 3-Methylazetidine Scaffold

The 3,3-disubstituted azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, four-membered ring structure offers a unique three-dimensional geometry that can effectively probe protein binding pockets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible aliphatic chains or larger ring systems.[1][2] The gem-dimethyl substitution at the 3-position introduces a neopentyl-like environment, which can impart metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.

tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate is a highly versatile and valuable building block for introducing this desirable scaffold into target molecules. The primary bromide serves as a reactive handle for nucleophilic substitution, while the tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen. This protection is crucial, as it deactivates the nucleophilicity of the ring nitrogen, thereby preventing unwanted side reactions such as self-quenching or polymerization during the alkylation step.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions. We will delve into the mechanistic rationale, provide detailed, field-proven protocols for various nucleophile classes, and discuss critical parameters for reaction success.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with a nucleophile primarily proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the bromomethyl group is attacked by the nucleophile, leading to the displacement of the bromide leaving group.

However, the inherent strain of the azetidine ring (approximately 25.4 kcal/mol) presents the potential for an alternative reaction pathway: intramolecular cyclization followed by nucleophilic ring-opening.[4][5] In this scenario, the azetidine nitrogen could act as an intramolecular nucleophile, displacing the bromide to form a strained bicyclic azetidinium ion. A subsequent attack by an external nucleophile on one of the ring carbons would lead to a ring-opened product.

Fortunately, for the title compound, several factors strongly favor the desired SN2 pathway over the ring-opening cascade:

-

Boc Protection: The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the azetidine nitrogen, making the intramolecular cyclization kinetically disfavored.

-

Steric Hindrance: The gem-dimethyl group at the 3-position creates significant steric hindrance around the C-3 carbon of the azetidine ring, making it a less favorable site for nucleophilic attack.

-

Primary Bromide: The substrate is a primary bromide, which is highly susceptible to SN2 reactions and less prone to forming a stable carbocation that might facilitate ring rearrangement.

Therefore, under standard basic or neutral conditions, direct substitution on the bromomethyl group is the overwhelmingly predominant reaction pathway.

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution on this compound with nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: N-Alkylation of an Aromatic Amine

This protocol describes the reaction with a substituted aniline, a common step in the synthesis of PROTACs and other biologically active molecules.